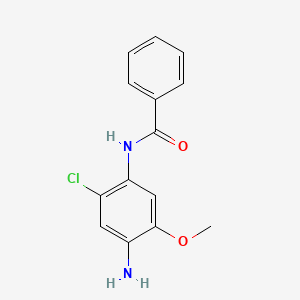
1-cinnamoyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cinnamoyl-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-phenylacetyl-4-piperidinecarboxamide or CX-717. It is a cognitive enhancer that has been found to improve memory and cognitive function.
Mécanisme D'action
The exact mechanism of action of 1-cinnamoyl-4-piperidinecarboxamide is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter acetylcholine in the brain. This leads to improved communication between neurons and enhanced cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1-cinnamoyl-4-piperidinecarboxamide can improve memory and cognitive function in animal models and humans. It has also been found to increase the release of acetylcholine in the brain, which is important for learning and memory. Additionally, the compound has been shown to have neuroprotective effects, which may be beneficial in treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-cinnamoyl-4-piperidinecarboxamide in lab experiments is its ability to improve memory and cognitive function. This can be useful in studying the effects of various compounds on brain function. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research related to 1-cinnamoyl-4-piperidinecarboxamide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, more research is needed to fully understand the mechanism of action of the compound and its effects on brain function. Finally, there is a need for more studies to investigate the long-term effects of the compound on cognitive function and overall health.
Méthodes De Synthèse
The synthesis of 1-cinnamoyl-4-piperidinecarboxamide involves the reaction of cinnamic acid with piperidine and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been used successfully in several studies to produce the compound in high purity and yield.
Applications De Recherche Scientifique
1-cinnamoyl-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields. It has been found to improve memory and cognitive function in animal models and humans. The compound has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-15(19)13-8-10-17(11-9-13)14(18)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H2,16,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDVFMPNPUYQQM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)

![N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)



![1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethyl-1-propanone](/img/structure/B5889081.png)

![[(1-ethyl-1H-indol-3-yl)methylene]malononitrile](/img/structure/B5889093.png)

![2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5889106.png)
![methyl 1-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5889111.png)

